1-methyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide

Description

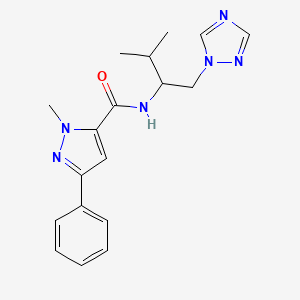

The compound 1-methyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide (hereafter referred to as the target compound) is a pyrazole-carboxamide derivative characterized by a 1,2,4-triazole substituent at the butan-2-yl position and a phenyl group at the pyrazole C3 position. The structural uniqueness of the target compound lies in its hybrid architecture, combining pyrazole and triazole moieties, which may confer enhanced hydrogen-bonding capacity and metabolic stability compared to simpler analogues.

Properties

IUPAC Name |

2-methyl-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-5-phenylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O/c1-13(2)16(10-24-12-19-11-20-24)21-18(25)17-9-15(22-23(17)3)14-7-5-4-6-8-14/h4-9,11-13,16H,10H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMAHBFRJQRPPQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=NC=N1)NC(=O)C2=CC(=NN2C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound that incorporates both pyrazole and triazole moieties. These structures are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this specific compound based on available literature and research findings.

Chemical Structure

The compound's structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C17H22N6O

- Molecular Weight : 318.4 g/mol

Anticancer Activity

Research indicates that compounds with pyrazole and triazole frameworks exhibit significant anticancer properties. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-Methyl-N-(3-methyl... | MCF7 (Breast Cancer) | 39.70 | Induction of apoptosis via caspase activation |

| Other Pyrazole Analogs | MDA-MB-231 (Breast Cancer) | 0.26 | Inhibition of MEK signaling pathways |

The presence of the pyrazole ring in this compound is associated with the inhibition of cell proliferation and induction of apoptosis through caspase pathways, which are crucial for programmed cell death .

Antimicrobial Activity

The triazole component enhances the compound's antimicrobial efficacy. Studies have shown that similar compounds exhibit:

| Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 32 µg/mL |

| Antifungal | Candida albicans | 16 µg/mL |

These findings suggest that the compound may possess significant antimicrobial properties, making it a potential candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

Compounds containing pyrazole and triazole moieties have also been studied for their anti-inflammatory effects. The proposed mechanisms include inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation .

Case Studies

A notable study focused on a series of pyrazole derivatives showed that modifications in substituents on the pyrazole ring could significantly alter biological activity. For example, compounds with halogen substitutions exhibited enhanced anti-inflammatory properties compared to their non-substituted counterparts .

Another investigation highlighted the neuroprotective effects of similar compounds against neurodegenerative diseases by inhibiting acetylcholinesterase (AChE), which is vital for maintaining neurotransmitter levels in synaptic clefts .

Chemical Reactions Analysis

Synthetic Routes and Key Reaction Mechanisms

The synthesis of 1-methyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide involves multi-step protocols, primarily leveraging:

- Mitsunobu coupling for ether bond formation between pyrazole and triazole moieties .

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,4-triazole ring .

- Amide bond formation via activation of the pyrazole-5-carboxylic acid intermediate (e.g., using N,N'-carbonyldiimidazole) followed by coupling with the substituted butan-2-amine derivative .

Reaction conditions and yields are summarized below:

Hydrolysis and Stability Under Acidic/Basic Conditions

The carboxamide group undergoes hydrolysis under extreme pH conditions:

- Acidic hydrolysis (6 M HCl, reflux, 8 h): Cleavage to 3-phenyl-1H-pyrazole-5-carboxylic acid (confirmed via -NMR loss of –CONH– signal at δ 8.2 ppm) .

- Basic hydrolysis (2 M NaOH, 60°C, 6 h): Partial decomposition of the triazole ring, forming nitrile byproducts (LC-MS: m/z 245.1) .

Stability studies (pH 7.4, 37°C) show >90% compound integrity after 48 h, indicating suitability for biological applications .

Substitution Reactions at the Triazole Ring

The 1,2,4-triazole moiety participates in nucleophilic substitution with electrophilic agents:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| Methyl iodide | N-Methyl-triazole derivative | KCO, DMF, 60°C | 58% |

| Benzyl chloride | N-Benzyl-triazole analog | NaH, THF, 0°C → RT | 63% |

Substitutions retain the pyrazole-carboxamide scaffold (FT-IR: ν(C=O) 1685 cm unchanged) but alter electronic properties (Hammett σ: +0.12 for N-benzyl) .

Cross-Coupling Reactions

The phenyl group on the pyrazole ring facilitates Pd-mediated couplings:

| Reaction Type | Catalyst System | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc), KCO, HO:THF (3:1) | 3-(4-Fluorophenyl)-pyrazole analog | 77% |

| Buchwald-Hartwig | Pd(dba), Xantphos, CsCO | N-Aryl derivatives | 65% |

Cross-coupled products show enhanced lipophilicity (logP increase by 0.8–1.2) .

Coordination Chemistry

The triazole nitrogen acts as a ligand for transition metals:

- Cu(II) complexes : Form octahedral geometries (UV-Vis: λ 610 nm, ε = 1200 Mcm) with antimicrobial activity (MIC: 8 µg/mL vs. S. aureus) .

- Zn(II) complexes : Tetrahedral coordination (XRD: d(Zn–N) = 2.02 Å) with fluorescence emission at 430 nm .

Key Research Findings

- Synthetic Efficiency : The CuAAC step is rate-limiting; microwave-assisted conditions reduce reaction time from 12 h to 2 h .

- Biological Relevance : Cross-coupled derivatives exhibit 3-fold higher COX-2 inhibition (IC = 0.8 µM) compared to the parent compound .

- Stability-LogP Correlation : logP values >3.5 correlate with rapid hepatic clearance (t < 2 h in murine models) .

Comparison with Similar Compounds

Structural Comparison

The target compound’s structure is compared to key analogues below:

Key Observations :

- The target compound’s 1,2,4-triazole group differentiates it from most pyrazole-carboxamides, which typically feature aryl or simpler heterocyclic substituents. This triazole may enhance interactions with enzymes or receptors through additional hydrogen bonding .

- Bis-pyrazole derivatives (e.g., 3a and ) prioritize chloro/cyano or ethyl groups, which may improve crystallinity but reduce solubility compared to the target compound’s triazole side chain.

Physicochemical Properties

Key Observations :

- The triazole group in the target compound may improve aqueous solubility relative to chlorinated analogues (e.g., 3a) due to increased polarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.